molecular formula C3H9NO6S2 B13865532 L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI)

L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI)

Cat. No.: B13865532
M. Wt: 219.2 g/mol
InChI Key: FRQOZJPRMBMFKX-DKWTVANSSA-N
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Description

L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is a sulfur-containing amino acid derivative. It is known for its significant biological activity and is commonly used in various scientific and industrial applications. This compound is a white crystalline powder that is highly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) typically involves the esterification of L-cysteine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:

    Esterification: L-cysteine is reacted with sulfuric acid to form the hydrogen sulfate ester.

    Purification: The product is purified through crystallization to obtain the monohydrate form.

Industrial Production Methods

Industrial production of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) involves its role as a sulfur donor in various biochemical processes. It participates in redox reactions, contributing to the formation of disulfide bonds in proteins. Additionally, it acts as a precursor for the synthesis of important biomolecules such as glutathione, which is crucial for cellular antioxidant defense .

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: The parent amino acid, which lacks the hydrogen sulfate ester group.

    L-Cysteine hydrochloride: A commonly used derivative with different solubility and reactivity properties.

    N-Acetyl-L-cysteine: Another derivative with distinct pharmacological properties.

Uniqueness

L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is unique due to its hydrogen sulfate ester group, which imparts specific chemical reactivity and solubility characteristics. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C3H9NO6S2

Molecular Weight

219.2 g/mol

IUPAC Name

(2R)-2-amino-3-sulfosulfanylpropanoic acid;hydrate

InChI

InChI=1S/C3H7NO5S2.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1

InChI Key

FRQOZJPRMBMFKX-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SS(=O)(=O)O.O

Canonical SMILES

C(C(C(=O)O)N)SS(=O)(=O)O.O

Origin of Product

United States

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